molecular formula C14H9F9N4O3 B11089012 4,6-bis(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

4,6-bis(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B11089012
M. Wt: 452.23 g/mol
InChI Key: RMFPTDBCYDHDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trifluoromethoxy and trifluoroethoxy groups attached to a triazine ring, making it highly fluorinated and chemically stable. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The trifluoromethoxy and trifluoroethoxy groups are introduced via nucleophilic substitution reactions using corresponding fluorinated alcohols under basic conditions. The final step involves coupling the substituted triazine with 4-(trifluoromethoxy)aniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethoxy and trifluoroethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions result in a variety of functionalized triazine compounds.

Scientific Research Applications

N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is employed in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The triazine core plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]AMINE
  • N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(METHOXY)PHENYL]AMINE
  • N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(ETHOXY)PHENYL]AMINE

Uniqueness

N-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE stands out due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. The presence of both trifluoromethoxy and trifluoroethoxy groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H9F9N4O3

Molecular Weight

452.23 g/mol

IUPAC Name

4,6-bis(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H9F9N4O3/c15-12(16,17)5-28-10-25-9(26-11(27-10)29-6-13(18,19)20)24-7-1-3-8(4-2-7)30-14(21,22)23/h1-4H,5-6H2,(H,24,25,26,27)

InChI Key

RMFPTDBCYDHDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.